Phosphine oxide, butyldipentyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

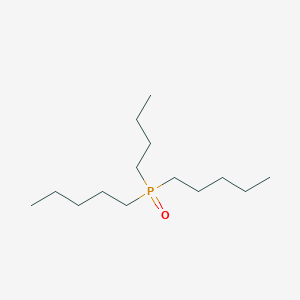

Phosphine oxide, butyldipentyl- is a useful research compound. Its molecular formula is C14H31OP and its molecular weight is 246.37 g/mol. The purity is usually 95%.

The exact mass of the compound Phosphine oxide, butyldipentyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phosphine oxide, butyldipentyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphine oxide, butyldipentyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

1. Drug Development

Phosphine oxides are increasingly recognized for their utility in drug development. They serve as essential building blocks in the synthesis of pharmaceutical compounds. Notably, the FDA-approved drug brigatinib, an anaplastic lymphoma kinase (ALK) inhibitor for treating non-small cell lung cancer (NSCLC), incorporates a phosphine oxide fragment. The introduction of phosphine oxide into drug structures has been shown to enhance solubility, metabolic stability, and overall pharmacological profiles.

- Case Study: Brigatinib

2. Enhanced Drug Properties

The polar nature of phosphine oxides contributes to increased solubility and reduced lipophilicity in drug formulations. For example, modifications to prazosin through phosphine oxide derivatives led to improved solubility without compromising biological activity .

Catalysis

Phosphine oxides also play a significant role as catalysts in various chemical reactions.

1. Carbonyl Reduction

A notable application involves the use of secondary phosphine oxide-ruthenium complexes as catalysts for carbonyl reductions. These complexes exhibit remarkable catalytic activity, particularly for α,β-unsaturated aldehydes.

This catalytic efficiency makes them valuable in synthetic organic chemistry, where selective reduction is often required.

Materials Science

Phosphine oxides are utilized in the synthesis of advanced materials, particularly in the field of organic electronics.

1. Organic Electroluminescent Materials

Triphenyl phosphine oxide derivatives have been explored as chromophores in organic electroluminescent devices. Their unique electronic properties facilitate the development of efficient light-emitting materials.

- Applications :

Summary Table of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Drug development (e.g., brigatinib) | Improved solubility and metabolic stability |

| Catalysis | Carbonyl reduction using ruthenium complexes | High turnover and selectivity |

| Materials Science | Organic electroluminescent materials | Enhanced performance in OLEDs |

Analyse Des Réactions Chimiques

Reduction to Phosphines

Trialkylphosphine oxides are challenging to reduce due to steric encumbrance. 1,3-Diphenyldisiloxane (DPDS) emerges as a highly effective reductant under mild conditions (25°C, toluene), achieving chemoselective conversion to phosphines without affecting sensitive functional groups (Table 1) .

Table 1. Reduction of Trialkylphosphine Oxides Using DPDS

| Substrate | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Tri- n-pentylphosphine oxide | Toluene, 25°C, 48 h | 84 | |

| Di- tert-butylphosphine oxide | Toluene, 25°C, 48 h | 80 |

Key observations:

-

Steric effects : Bulky substituents (e.g., tert-butyl, cyclohexyl) slow reaction rates and reduce yields compared to linear alkyl groups .

-

Electron-deficient substrates : Electron-withdrawing groups (e.g., CF₃) further retard reactivity, necessitating extended reaction times .

-

Functional group tolerance : Alcohols, amines, and alkenes remain intact, enabling applications in complex molecule synthesis .

Oxidative Reactivity

While butyldipentylphosphine oxide itself is an oxidation product, its precursor (butyldipentylphosphine) reacts with singlet oxygen (¹O₂) to form transient phosphadioxirane intermediates . These intermediates undergo:

-

Intramolecular oxygen insertion : Preferential migration of the least hindered alkyl group (e.g., pentyl over butyl) yields phosphinate esters (Fig. 1A) .

-

Intermolecular oxygen transfer : Competing pathway leading to phosphine oxide regeneration or over-oxidation products under protic conditions .

Fig. 1. Proposed Mechanisms for Phosphadioxirane Reactivity

text(A) Intramolecular insertion: R3P=O + ¹O₂ → R3P(O)–O–O → R2P(O)–OR' (R' = migrating alkyl) (B) Intermolecular transfer: R3P(O)–O–O + R3P → 2 R3P=O

Comparative Reactivity with Arylphosphine Oxides

Trialkylphosphine oxides differ markedly from aryl-substituted analogs:

| Parameter | Trialkylphosphine Oxides | Arylphosphine Oxides |

|---|---|---|

| Reduction efficiency | Moderate (60–84%) | High (85–99%) |

| Oxidative migration | Alkyl groups favored | Aryl groups favored |

| Steric sensitivity | Severe | Moderate |

Challenges and Optimization Strategies

-

Slow reduction kinetics : Elevated temperatures (50–60°C) improve rates but risk decomposition; BNPA (bis(neopentyl glycolato)diboron) additives enhance DPDS efficacy .

-

Purification : Silica gel chromatography or recrystallization from hexane/EtOAc mixtures achieves >95% purity for most derivatives .

Propriétés

Numéro CAS |

73986-81-9 |

|---|---|

Formule moléculaire |

C14H31OP |

Poids moléculaire |

246.37 g/mol |

Nom IUPAC |

1-[butyl(pentyl)phosphoryl]pentane |

InChI |

InChI=1S/C14H31OP/c1-4-7-10-13-16(15,12-9-6-3)14-11-8-5-2/h4-14H2,1-3H3 |

Clé InChI |

QQFXHNRRTWHRGQ-UHFFFAOYSA-N |

SMILES |

CCCCCP(=O)(CCCC)CCCCC |

SMILES canonique |

CCCCCP(=O)(CCCC)CCCCC |

Key on ui other cas no. |

73986-81-9 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.